molecular formula C26H25NO6 B12285962 N-Fmoc-2,3-dimethoxy-L-phenylalanine

N-Fmoc-2,3-dimethoxy-L-phenylalanine

Cat. No.: B12285962
M. Wt: 447.5 g/mol
InChI Key: PDRXHOVOTMVUNR-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Fmoc-2,3-dimethoxy-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom and two methoxy groups on the phenyl ring. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-2,3-dimethoxy-L-phenylalanine typically involves the protection of the amino group of 2,3-dimethoxy-L-phenylalanine with the Fmoc group. This is achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-2,3-dimethoxy-L-phenylalanine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Fmoc-2,3-dimethoxy-L-phenylalanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Fmoc-2,3-dimethoxy-L-phenylalanine primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of phenylalanine during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild conditions, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Fmoc-2,3-dimethoxy-L-phenylalanine is unique due to the specific positioning of the methoxy groups on the phenyl ring. This positioning can influence the compound’s reactivity and the properties of the peptides synthesized using it. Compared to other similar compounds, it offers distinct advantages in terms of stability and ease of removal of the Fmoc group .

Properties

Molecular Formula

C26H25NO6

Molecular Weight

447.5 g/mol

IUPAC Name

(2S)-3-(2,3-dimethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C26H25NO6/c1-31-23-13-7-8-16(24(23)32-2)14-22(25(28)29)27-26(30)33-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-13,21-22H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t22-/m0/s1

InChI Key

PDRXHOVOTMVUNR-QFIPXVFZSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

COC1=CC=CC(=C1OC)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.